![molecular formula C17H23NO2 B2514335 (3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2176202-10-9](/img/structure/B2514335.png)
(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, appears to be a derivative of bicyclic structures that are of interest due to their potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the [4+2] cycloaddition Diels-Alder reaction, as seen in the synthesis of a series of 3,4-dimethyl phenyl bicyclo methanones . This reaction is catalyzed by fly-ash in an aqueous phase under cooling conditions, yielding products with greater than 60% efficiency. Although the exact synthesis of (3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is not described, it is likely that similar synthetic strategies could be employed, with modifications to the starting materials to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been studied using NMR spectroscopy and X-ray diffraction . These studies reveal that the cyclopentane and piperidine rings in these compounds adopt specific conformations that are likely to be similar in the compound of interest. The preferred conformation in solution for related compounds shows the cyclopentane ring in an envelope conformation and the piperidine ring in a distorted chair conformation. This information can be used to hypothesize about the molecular structure of (3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 3,4-dimethyl phenyl bicyclo methanones, which share structural similarities with the compound of interest, have been characterized by their physical constants and spectral data . These properties include antimicrobial and antioxidant activities, which were evaluated using bacterial and fungal strains and DPPH radical scavenging methods. Additionally, the insect antifeedant activities were studied, indicating that these compounds could have multiple bioactivities. The physical and chemical properties of (3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone would likely be similar and could be studied using analogous methods.
Applications De Recherche Scientifique
Photoremovable Protecting Groups
- Application in Organic Synthesis and Biochemistry : Compounds similar to the one have been explored for their utility as photoremovable protecting groups. These are used to temporarily mask functional groups in a molecule during a chemical reaction, then removed by irradiation with light. This application is crucial for creating "caged compounds" used in biochemistry to study biological processes in a controlled manner. The study by Zabadal et al. (2001) on 2,5-dimethylphenacyl esters highlights the efficiency of such compounds in releasing carboxylic acids upon irradiation, indicating the potential utility of related structures in organic synthesis and biochemical applications (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Antimicrobial and Antioxidant Activities
- Biological Activity : Derivatives with structural similarities, such as those containing dimethyl phenyl bicyclo methanone groups, have been synthesized and evaluated for their antimicrobial, antioxidant, and insect antifeedant activities. These applications are significant for pharmaceutical and agricultural industries, demonstrating how modifications to the core structure could lead to useful biological properties. The work of Thirunarayanan (2015) on synthesizing and assessing the biological activities of such derivatives provides a foundation for exploring the biological potentials of related compounds (Thirunarayanan, 2015).
Chemical Synthesis and Molecular Rearrangements
- Synthetic Chemistry Applications : Studies on methoxytropolones and related bicyclic structures, like those involving 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, highlight the compound's relevance in synthetic chemistry, particularly in the synthesis of complex molecules with biological activity. These studies suggest the potential for the compound to serve as an intermediate in synthetic routes aimed at creating bioactive molecules or exploring new chemical transformations. Williams et al. (2013) discuss the rearrangements of similar structures for synthesizing methoxytropolones, indicating the compound's utility in developing therapeutically relevant molecules (Williams, Meck, Mohd, & Murelli, 2013).
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)18-14-4-5-15(18)10-16(9-14)20-3/h6-8,14-16H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCOUOXYURPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2C3CCC2CC(C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

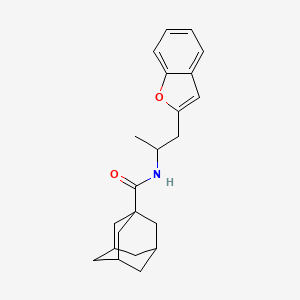
![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)
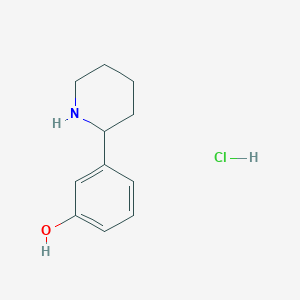
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
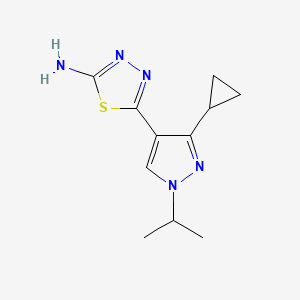
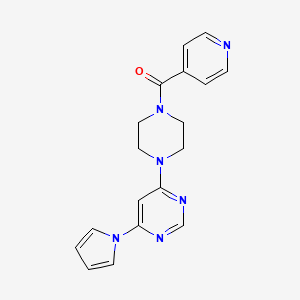
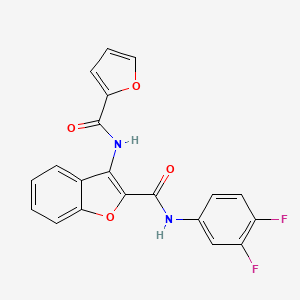
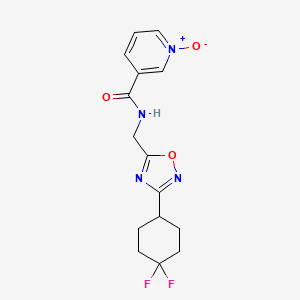
![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)
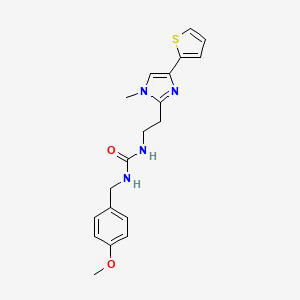
![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)
![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)